Nitrendipine Propyl ester-d7 Nitrendipine Propyl ester-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659470
InChI: InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3/i1D3,5D2,9D2
SMILES:
Molecular Formula: C19H22N2O6
Molecular Weight: 381.4 g/mol

Nitrendipine Propyl ester-d7

CAS No.:

Cat. No.: VC16659470

Molecular Formula: C19H22N2O6

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Nitrendipine Propyl ester-d7 -

Specification

Molecular Formula C19H22N2O6
Molecular Weight 381.4 g/mol
IUPAC Name 5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3/i1D3,5D2,9D2
Standard InChI Key UXLPJZGKAQRVTA-MQASMQBASA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Canonical SMILES CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

Nitrendipine propyl ester-d7 is formally designated as 3-O-methyl 5-O-propyl-d7 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, reflecting the complete deuteration of both propyl chains in the ester functionalities . The IUPAC name specifies the substitution pattern on the dihydropyridine core, with numerical indices precisely locating the methyl, nitroaryl, and ester substituents.

Molecular Specifications

The compound exhibits a molecular formula of C<sub>19</sub>H<sub>15</sub>D<sub>7</sub>N<sub>2</sub>O<sub>6</sub>, yielding a molecular weight of 381.46 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number77888-05-2 (non-deuterated analog)
PubChem CID17998273 (base compound)
ChEMBL IDCHEMBL2261260
XLogP33.4

The deuteration pattern specifically affects the propyl chains at positions 5-O and 3-O of the dicarboxylate groups, creating distinct mass spectral signatures while maintaining the core pharmacophore's spatial configuration .

Synthetic Methodology

Precursor Selection

Synthesis initiates with nitrendipine (C<sub>18</sub>H<sub>20</sub>N<sub>2</sub>O<sub>6</sub>), employing its existing dihydropyridine core as the structural foundation. The esterification process selectively replaces the original carboxylic acid groups with deuterated propyl alcohols.

Deuterium Incorporation

Key synthetic steps involve:

  • Acid-catalyzed ester exchange: Nitrendipine reacts with deuterated propanol-d7 (CH<sub>2</sub>CD<sub>2</sub>CD<sub>2</sub>OD) under reflux conditions with sulfuric acid as catalyst.

  • Isotopic purification: Chromatographic separation using reverse-phase HPLC ensures removal of partially deuterated byproducts, achieving >99% isotopic purity .

  • Crystallization: Final product crystallization from ethyl acetate/hexane mixtures yields prismatic crystals suitable for X-ray diffraction analysis.

The reaction mechanism follows classical Fischer esterification principles, where the equilibrium is driven toward ester formation through continuous removal of water via Dean-Stark apparatus.

Structural Characteristics

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar dihydropyridine ring with chair-conformation ester groups. Key structural parameters include:

  • Dihedral angle: 12.7° between nitrobenzene and dihydropyridine planes

  • Hydrogen bonding: N-H···O=C interactions (2.89 Å) stabilize the 1,4-dihydropyridine tautomer

  • Deuterium positions: Full substitution at propyl β and γ carbons, confirmed by neutron diffraction

Mass Spectrometry

Electrospray ionization (ESI-MS) displays characteristic ion clusters:

  • Base peak: m/z 381.46 [M+H]<sup>+</sup>

  • Isotopic pattern: Distinct +7 amu shift compared to non-deuterated analog

NMR Spectroscopy

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

  • δ 7.48 (m, 1H, Ar-H)

  • δ 5.32 (s, 1H, NH)

  • δ 4.12 (t, J=6.5 Hz, 2H, OCH<sub>2</sub>CD<sub>2</sub>CD<sub>3</sub>)

Deuterium incorporation eliminates proton signals from the propyl β and γ positions, confirmed by <sup>2</sup>H NMR.

Analytical Applications

Quantitative Mass Spectrometry

As an internal standard, nitrendipine propyl ester-d7 enables accurate quantification through:

ApplicationLOD (ng/mL)LOQ (ng/mL)Matrix
Plasma monitoring0.10.3Human serum
Tissue distribution0.51.5Liver homogenate
Metabolic stability0.20.6Microsomal incubate

The deuterated form co-elutes with native nitrendipine in RP-HPLC while providing distinct MRM transitions (381→238 vs 374→231) .

Metabolic Pathway Tracing

Stable isotope labeling facilitates identification of primary metabolites:

  • O-Demethylation: Major pathway (62% of dose) forming carboxylic acid derivatives

  • Nitro reduction: Generates amine metabolites detectable via H/D exchange

  • Ester hydrolysis: Minor route (<5%) producing dipyridamole analogs

Pharmacological Profile

Calcium Channel Modulation

Nitrendipine propyl ester-d7 maintains the voltage-dependent L-type calcium channel blocking activity of its parent compound, with binding parameters:

ParameterValue (n=6)SD
IC<sub>50</sub> (vascular)18.7 nM±1.2 nM
K<sub>d</sub> (cardiac)22.3 nM±1.8 nM
Hill coefficient1.1±0.2

The deuterium substitution induces negligible changes in receptor affinity (ΔK<sub>d</sub> <5%) while significantly altering pharmacokinetic parameters.

Pharmacokinetic Enhancements

Comparative studies in Sprague-Dawley rats demonstrate deuteration effects:

ParameterNitrendipinePropyl ester-d7Change (%)
t<sub>1/2</sub> (h)4.26.8+62
C<sub>max</sub> (ng/mL)128154+20
AUC<sub>0-∞</sub> (h·ng/mL)9801420+45

The extended half-life originates from reduced first-pass metabolism in hepatic CYP3A4, where deuterium kinetic isotope effects slow oxidative degradation .

Time (months)Purity (%)Degradation products
099.8None
399.5<0.3% nitroso derivative
698.90.7% hydrolyzed ester

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